molecular formula C10H21NO3 B3146896 tert-Butyl 2-hydroxyethyl(isopropyl)carbamate CAS No. 610309-73-4

tert-Butyl 2-hydroxyethyl(isopropyl)carbamate

Cat. No. B3146896
CAS RN: 610309-73-4
M. Wt: 203.28 g/mol
InChI Key: MKFSSVYAZLWWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-hydroxyethyl(isopropyl)carbamate” is a chemical compound that is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine . It is a light yellow clear liquid .

Scientific Research Applications

Enantioselective Synthesis

The compound plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in creating structurally complex molecules with high precision. This application is crucial for the synthesis of molecules with specific stereochemistry, which is vital in drug development and biochemical research (Ober et al., 2004).

Antiarhythmic and Hypotensive Activity

Research into phenyl N-substituted carbamates, including variants of tert-butyl 2-hydroxyethyl(isopropyl)carbamate, has shown potential antiarrhythmic and hypotensive properties. These findings indicate its significance in medicinal chemistry for developing new therapeutic agents (Chalina et al., 1998).

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution process, where its optically pure enantiomers were obtained through lipase-catalyzed transesterification. This showcases its application in producing enantiomerically pure substances, essential for pharmaceuticals and research chemicals (Piovan et al., 2011).

Synthesis of Polymerisable Antioxidants

It serves as a building block in synthesizing new monomeric antioxidants for protecting polymers against thermal oxidation. This application highlights its role in materials science, particularly in enhancing the durability and stability of polymers (Pan et al., 1998).

Metalation and Alkylation

The compound has been studied for its ability to undergo metalation and alkylation, demonstrating its utility in organic synthesis for preparing α-functionalized α-amino silanes. This process is pivotal for synthesizing complex organic molecules with specific functionalities (Sieburth et al., 1996).

Postpolymerization Modification

Its application extends to the postpolymerization modification of hydroxyl-functionalized polymers, illustrating its use in tailoring the properties of polymers for specific applications, such as creating smart materials and coatings (Biedermann et al., 2011).

Safety and Hazards

“tert-Butyl 2-hydroxyethyl(isopropyl)carbamate” is classified under GHS07 for safety. The hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFSSVYAZLWWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dibutyl dicarbonate (25.0 g, 116 mmol) in tetrahydrofuran (40 ml) was added to a solution of 2-(isopropylamino)ethanol (10.0 g, 96.9 mmol) in tetrahydrofuran (60 ml) under ice-cooling. The mixture was stirred at room temperature for 3.5 hours, then a 10% aqueous citric acid solution (500 ml) was added to the reaction mixture, and the whole was extracted with ethyl acetate (500 ml). The organic layer was washed with saturated brine (500 ml) and dehydrated with anhydrous magnesium sulfate. Ethyl acetate was evaporated under reduced pressure, and the obtained oily matter was purified by silica gel column chromatography (mobile phase: hexane/ethyl acetate=1/1) to give 24.0 g (quantitatively) of the target compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-hydroxyethyl(isopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-hydroxyethyl(isopropyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-hydroxyethyl(isopropyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-hydroxyethyl(isopropyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-hydroxyethyl(isopropyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-hydroxyethyl(isopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.